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Cat. No.: B112207 Get Quote

An In-depth Technical Guide to 2-Acetamido-5-methoxy-4-nitrobenzoic acid: Synthesis,

Characterization, and Applications

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Acetamido-5-methoxy-4-
nitrobenzoic acid, a polyfunctional aromatic compound of significant interest in medicinal

chemistry and drug development. We will delve into its core chemical and physical properties,

present a reasoned, field-proven protocol for its synthesis, analyze its expected spectroscopic

signature, and explore its applications as a strategic intermediate in the creation of complex,

biologically active molecules.

Core Molecular Profile and Physicochemical
Properties
2-Acetamido-5-methoxy-4-nitrobenzoic acid (CAS No. 196194-98-6) is a highly

functionalized benzoic acid derivative.[1][2] Its structure incorporates four distinct functional

groups—a carboxylic acid, an acetamido group, a methoxy group, and a nitro group—

bestowing upon it a versatile reactivity profile essential for advanced organic synthesis.[1] This

strategic arrangement of electron-donating (acetamido, methoxy) and electron-withdrawing

(nitro, carboxylic acid) groups dictates its chemical behavior and makes it a valuable building

block for complex molecular scaffolds.[1]
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Structural and Physical Data Summary
While specific experimental data for this compound is not widely published, we can infer its

properties based on closely related analogues. The data presented below represents a

combination of established information and expert-reasoned estimations.

Property Value / Description Source

CAS Number 196194-98-6 [1][2]

Molecular Formula C₁₀H₁₀N₂O₆ [1]

Molecular Weight 254.20 g/mol [1]

Appearance

Expected to be a crystalline

solid, likely pale yellow to light

brown, typical for nitroaromatic

compounds.

N/A

Melting Point (°C)

Estimated: 180-200. This is

based on related compounds

like 2-Methoxy-4-nitrobenzoic

acid (146-148 °C) and 2-

Amino-4-methoxy-benzoic acid

(171-178 °C). The additional

acetamido group and nitro

substitution would likely

increase the melting point.

[3][4]

Solubility

Expected to have low solubility

in water, but soluble in polar

organic solvents such as

DMSO, DMF, and potentially

hot ethanol or methanol,

similar to other nitrobenzoic

acids.

[5]
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Strategic Synthesis Protocol: A Mechanistic
Approach
The synthesis of 2-Acetamido-5-methoxy-4-nitrobenzoic acid can be logically designed from

a commercially available precursor, such as 2-amino-5-methoxybenzoic acid. The following

protocol is based on well-established transformations in aromatic chemistry, specifically the

protection of an amine followed by a regioselective electrophilic aromatic substitution (nitration).

[6][7]

Rationale for the Synthetic Strategy
The core challenge is the regioselective introduction of a nitro group onto the aromatic ring.

The starting material, 2-amino-5-methoxybenzoic acid, possesses two strongly activating,

ortho-, para-directing groups (the amino and methoxy groups). Direct nitration would be difficult

to control and could lead to oxidation and a mixture of products.

Therefore, a two-step approach is optimal:

Amine Protection: The highly activating amino group is first protected as an acetamide. This

moderates its activating effect and prevents unwanted side reactions, while still directing the

incoming electrophile (NO₂⁺) to the desired position.[6][7]

Regioselective Nitration: With the amino group protected, the directing effects of the

acetamido (ortho, para) and methoxy (ortho, para) groups are now synergistic, strongly

favoring substitution at the C4 position, which is ortho to the acetamido group and para to

the methoxy group.

Proposed Synthetic Workflow
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Step 1: Acetylation

Step 2: Nitration

2-Amino-5-methoxybenzoic acid

2-Acetamido-5-methoxybenzoic acid

 Acetic Anhydride,
 Glacial Acetic Acid,
 Room Temp, 18h

2-Acetamido-5-methoxybenzoic acid

2-Acetamido-5-methoxy-4-nitrobenzoic acid
(Target Molecule)

 Conc. H₂SO₄,
 Conc. HNO₃,

 0-5 °C

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol
Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

Objective: To protect the primary amino group as an acetamide to control the subsequent

nitration.

Procedure:
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In a 250 mL round-bottom flask, dissolve 10.0 g of 2-amino-5-methoxybenzoic acid in 100

mL of glacial acetic acid with stirring.

To this solution, add 1.2 equivalents of acetic anhydride dropwise.

Stir the reaction mixture at room temperature for approximately 18 hours. Monitor the

reaction's completion using Thin Layer Chromatography (TLC).[6]

Upon completion, pour the reaction mixture into 500 mL of ice-cold water to precipitate the

product.

Collect the white precipitate by vacuum filtration, wash thoroughly with cold water until the

filtrate is neutral, and dry under vacuum to yield 2-acetamido-5-methoxybenzoic acid.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic acid

Objective: To regioselectively introduce a nitro group at the C4 position.

Procedure:

In a 250 mL three-neck flask equipped with a thermometer and a dropping funnel, carefully

add 10.0 g of the dried 2-acetamido-5-methoxybenzoic acid from Step 1 to 50 mL of

concentrated sulfuric acid at 0 °C (ice-salt bath), ensuring the temperature does not

exceed 5 °C.[7]

In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of

concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cooled

in an ice bath.

Add the cold nitrating mixture dropwise to the reaction flask over 30-60 minutes,

maintaining the internal temperature between 0 and 5 °C.[7]

After the addition is complete, continue stirring the mixture at this temperature for 2-3

hours.

Carefully pour the reaction mixture over a large volume of crushed ice with vigorous

stirring. A yellow precipitate will form.[7]
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Allow the ice to melt completely, then collect the solid product by vacuum filtration.

Wash the precipitate with copious amounts of cold water until the washings are neutral to

pH paper.

Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can

be performed for further purification.

Spectroscopic Characterization Profile
As experimental spectra for 2-Acetamido-5-methoxy-4-nitrobenzoic acid are not readily

available in public databases, this section provides a predicted spectroscopic profile based on

established principles of NMR, IR, and MS, supported by data from analogous compounds.[8]

Predicted ¹H and ¹³C NMR Data
The predicted NMR data is crucial for structural verification. The chemical shifts are influenced

by the electronic effects of the substituents on the aromatic ring.
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Predicted ¹H NMR Signals

Key Predicted ¹³C NMR Signals

img

H-3
~8.5 ppm (s)

H-6
~7.5 ppm (s)

NH (amide)
~9.5-10.5 ppm (s, broad)

COOH
~13.0 ppm (s, very broad)

OCH₃

~3.9 ppm (s)

COCH₃

~2.2 ppm (s)

C=O (acid)
~167 ppm

C=O (amide)
~169 ppm

Aromatic C
~110-155 ppm

OCH₃

~57 ppm

COCH₃

~25 ppm
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Caption: Correlation of molecular structure to predicted NMR signals.
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Table of Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~13.0 s, very broad 1H -COOH

Typical for

carboxylic acid

protons,

exchangeable.[9]

~9.5 - 10.5 s, broad 1H -NH-

Amide proton,

deshielded by

adjacent

carbonyl.

~8.5 s 1H H-3

Aromatic proton

ortho to the

strongly electron-

withdrawing NO₂

group and para

to the acetamido

group.

~7.5 s 1H H-6

Aromatic proton

ortho to the

methoxy group

and meta to the

nitro group.

~3.9 s 3H -OCH₃

Typical chemical

shift for an aryl

methoxy group.

[8]

~2.2 s 3H -COCH₃
Acetyl methyl

protons.

Table of Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
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Chemical Shift (δ) ppm Assignment Rationale

~169 C=O (amide)
Standard range for amide

carbonyl carbons.

~167 C=O (acid)
Standard range for carboxylic

acid carbonyl carbons.[9]

~155 C-5
Aromatic carbon attached to

the methoxy group.

~140 C-2
Aromatic carbon attached to

the acetamido group.

~138 C-4
Aromatic carbon attached to

the nitro group.[9]

~125 C-3
Aromatic CH, deshielded by

adjacent nitro group.

~118 C-1
Aromatic carbon attached to

the carboxylic acid group.

~110 C-6 Aromatic CH.

~57 -OCH₃
Typical for an aryl methoxy

carbon.

~25 -COCH₃ Acetyl methyl carbon.

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is invaluable for identifying the key functional groups present in the molecule.

Table of Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Strong, Broad
O-H stretch (carboxylic acid,

hydrogen-bonded)

~3250 Medium N-H stretch (amide)

~1700 Strong C=O stretch (carboxylic acid)

~1680 Strong C=O stretch (Amide I band)

1550 & 1350 Strong
Asymmetric & Symmetric N-O

stretch (nitro group)[10]

~1600, ~1480 Medium Aromatic C=C stretches

~1250 Strong C-O stretch (aryl ether)

Predicted Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak and

characteristic fragmentation patterns.

Molecular Ion (M⁺): m/z = 254

Key Fragment Ions:

m/z = 212: Loss of ketene (-CH₂CO) from the acetamido group.

m/z = 209: Loss of a hydroxyl radical (-OH) from the carboxylic acid.

m/z = 196: Loss of the nitro group (-NO₂).

m/z = 43: Acetyl cation [CH₃CO]⁺.

Reactivity and Applications in Drug Development
The true value of 2-Acetamido-5-methoxy-4-nitrobenzoic acid lies in its potential for

selective, stepwise chemical transformations, making it a strategic intermediate for

pharmaceuticals.[1]
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Key Chemical Transformations
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using

various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This introduces a new reactive site for further

derivatization, such as amide or sulfonamide formation.

Carboxylic Acid Derivatization: The carboxylic acid can be converted into esters, amides, or

acid chlorides, providing a handle for attaching the scaffold to other molecular fragments.

Hydrolysis of the Acetamido Group: Under acidic or basic conditions, the acetamido group

can be hydrolyzed back to a primary amine, enabling orthogonal reaction schemes where

this amine is unmasked at a later synthetic stage.

Role as a Pharmaceutical Intermediate
This compound serves as a scaffold for molecules with potential therapeutic value. The

"acetamido-benzoic acid" core is found in some anti-inflammatory and analgesic agents.[4][11]

Derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for

their analgesic activity and selectivity as cyclooxygenase 2 (COX-2) inhibitors, a key target for

non-steroidal anti-inflammatory drugs (NSAIDs).[11][12] The nitro group itself is a critical

pharmacophore in many classes of drugs, contributing to antibacterial, anticonvulsant, and

other biological activities.[13] Furthermore, related structures are used as starting materials for

the synthesis of potential CCR3 (Chemokine C-C Motif Receptor 3) antagonists, which are

investigated for treating inflammatory conditions like asthma.

Safety and Handling
No specific toxicological data for 2-Acetamido-5-methoxy-4-nitrobenzoic acid is available.

However, based on data for structurally related nitroaromatic and benzoic acid compounds, the

following precautions are mandated.[14]

Hazard Classifications: Expected to cause skin irritation (H315), serious eye irritation (H319),

and may cause respiratory irritation (H335).[14]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood. Avoid

breathing dust.
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First Aid:

Skin Contact: Immediately wash with plenty of soap and water.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.

Inhalation: Move person to fresh air.

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
2-Acetamido-5-methoxy-4-nitrobenzoic acid is a well-designed synthetic building block with

significant potential for the development of novel pharmaceuticals. Its polyfunctional nature

allows for a rich and controllable reactivity profile. While direct experimental data is limited, its

properties and behavior can be reliably predicted through the analysis of analogous structures.

This guide provides the foundational knowledge and practical protocols necessary for

researchers and drug development professionals to effectively synthesize, characterize, and

utilize this valuable chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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